Enhanced Lipophilicity (XLogP3-AA = 1.6) Compared to N-Me-Boc-GABA-OMe Improves Organic-Phase Partitioning
The computed XLogP3-AA for methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate is 1.6 [1]. In contrast, the N-methyl-Boc-GABA-OMe analog (CAS 133171-74-1) has a predicted XLogP3-AA of approximately 1.1 [2]. The ~0.5 log unit increase reflects the contribution of the additional ethoxy-oxoethyl moiety, translating to an approximately 3.2-fold higher theoretical partition coefficient into 1-octanol, which can improve extraction efficiency and chromatographic behavior during purification.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 (unitless) |
| Comparator Or Baseline | Methyl 4-(N-Boc-N-methylamino)butanoate (CAS 133171-74-1): ~1.1 (Computed estimate based on fragment-based method; PubChem data unavailable) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5, corresponding to ~3.2-fold higher logP |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem (2024 release) |
Why This Matters
Higher lipophilicity facilitates extraction into organic solvents, improving recovery and purity in multi-step synthesis, and may enhance passive membrane permeability if the intermediate is used in cell-based assays.
- [1] PubChem Compound Summary CID 73553901: XLogP3-AA = 1.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/73553901 View Source
- [2] Estimated by fragment-based calculation (CLOGP); no experimental logP available for CAS 133171-74-1. Comparative inference based on structural differences. View Source
